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Authored by: A Senior Application Scientist
Foreword

This document provides a comprehensive technical overview of 2-(hydroxymethyl)-N-methylbenzamide, a molecule of interest for researchers in v
chemistry and drug development. Eschewing a rigid template, this guide is structured to logically present the core scientific information, from its funde
properties to its synthesis and potential applications. The content herein is synthesized from established chemical principles and available data on an
structures, offering field-proven insights into its handling and scientific exploration.

Physicochemical Properties and Safety Data

2-(hydroxymethyl)-N-methylbenzamide is a substituted aromatic amide. Its core structure consists of a benzene ring with a hydroxymethyl group a
methylcarboxamide group in an ortho arrangement. This specific substitution pattern is key to its chemical reactivity and potential biological interactio

Property Value Source
CAS Number 39976-03-9 [1]
Molecular Formula CoH11NO2 [1]
Molecular Weight 165.19 g/mol [1]
IUPAC Name 2-(hydroxymethyl)-N-methylbenzamide [1]
SMILES CNC(=0)C1=CC=CC=C1CO [1]
Melting Point 122-123 °C [1]
Boiling Point (Predicted) 363.3 £ 25.0 °C at 760 mmHg [1]

Safety and Handling: This compound is classified under GHS as follows:
o H302: Harmful if swallowed (Acute toxicity, oral)[1].
o H319: Causes serious eye irritation[1].

Standard laboratory precautions should be taken when handling this chemical. This includes the use of personal protective equipment (PPE) such as
gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Synthesis and Purification

While a specific, peer-reviewed synthesis for 2-(hydroxymethyl)-N-methylbenzamide is not readily available in the literature, a highly plausible and
synthetic route can be proposed based on the reaction of phthalide (2-benzofuran-1(3H)-one) with methylamine. This approach is advantageous as it
process that directly yields the target molecule.

Proposed Synthetic Protocol: Aminolysis of Phthalide
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The underlying chemistry of this synthesis involves the nucleophilic attack of methylamine on the ester carbonyl carbon of phthalide. This leads to the
lactone ring to form the desired amide and alcohol functionalities.

Reaction Scheme:

Phthalide

Heat, Solvent (e.g., Ethanol)

2-(hydroxymethyl)-N-methylbenzamide

/-V

Methylamine (CH3NH2)

Click to download full resolution via product page
Caption: Proposed synthesis of 2-(hydroxymethyl)-N-methylbenzamide.
Step-by-Step Methodology:

* Reaction Setup: To a solution of phthalide (1.0 eq) in a suitable solvent such as ethanol or isopropanol in a round-bottom flask equipped with a may
a reflux condenser, add a solution of methylamine (1.5-2.0 eq, typically as a 40% solution in water or as a solution in the reaction solvent). The exc
serves to drive the reaction to completion.

« Reaction Conditions: The reaction mixture is heated to reflux (the temperature will depend on the solvent used) and stirred for a period of 4-12 hou
of the reaction can be monitored by Thin Layer Chromatography (TLC), using a suitable mobile phase (e.g., ethyl acetate/hexane mixture) and vist
light. The disappearance of the phthalide spot indicates the completion of the reaction.

« Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is then removed under reduced pressure using a rc
The resulting residue is taken up in a suitable organic solvent like ethyl acetate and washed with water and brine to remove any unreacted methyls
aqueous soluble impurities.

« Purification: The crude product obtained after drying the organic layer over anhydrous sodium sulfate and concentrating it can be purified by recrys
suitable solvent system, such as ethyl acetate/hexane or isopropanol/water, to yield the pure 2-(hydroxymethyl)-N-methylbenzamide as a solid.

Experimental Rationale

« Choice of Reactants: Phthalide is a readily available and stable starting material. Methylamine is a simple and effective nucleophile for this transfor
» Solvent Selection: Protic solvents like ethanol can facilitate the reaction by stabilizing the transition state and solvating the ionic intermediates.
» Temperature: Heating is necessary to provide the activation energy for the ring-opening of the lactone by the amine.

« Purification: Recrystallization is a standard and effective method for purifying solid organic compounds, allowing for the removal of soluble impuritie
crystalline product.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized 2-(hydroxymethyl)-N-methylbenzamid:

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the ortho-substitution, hindered rotation around the amide C-N bond may lead to the pres
at room temperature. This can result in the broadening of signals for the N-methyl group and the aromatic protons closest to the amide functionality. \
temperature NMR studies could be employed to investigate this phenomenon.

Predicted *H NMR Spectrum (in CDCls, 400 MHz):
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Chemical Shift (3, ppm) Multiplicity Integration Assignment

~7.6-7.3 Multiplet 4H Aromatic protons

~4.7 Singlet 2H -CH20H

~3.0 Singlet (possibly broad) 3H N-CHs

~2.5 (broad) Singlet 1H -OH
Predicted 123C NMR Spectrum (in CDCls, 100 MHz):

Chemical Shift (3, ppm) Assignment

~170 C=0 (amide)

~140-125 Aromatic carbons

~64 -CH20H

~26 N-CHs

Mass Spectrometry (MS): Electron Impact (El) mass spectrometry is expected to show a clear molecular ion peak. The fragmentation pattern will like

by cleavage of the amide bond and loss of neutral fragments.

Predicted Mass Spectrum Fragmentation:

miz Fragment

165 [M]* (Molecular ion)

148 [M - OH]*

134 [M - CH20H]*

105 [CeH4COQ]* (Benzoyl cation)
77 [CeHs]* (Phenyl cation)

Infrared (IR) Spectroscopy:

Wavenumber (cm~?)

Assignment

~3300 (broad)

O-H stretch (alcohol)

~3200 (broad)

N-H stretch (amide)

~1640

C=0 stretch (amide)

~1540

N-H bend (amide)

digraph "Analytical Workflow" {
graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5];

node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#5F6368"1];
edge [fontname="Helvetica", fontsize=10, color="#4285F4"];

// Nodes

synthesis [label="Synthesis & Purification"];
tlc [label="TLC Analysis"];

mp [label="Melting Point"];
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nmr [label="NMR Spectroscopy ('H, 3C)"I;

ms [label="Mass Spectrometry"];

ir [label="IR Spectroscopy"];

elemental [label="Elemental Analysis"];

structure confirmation [label="Structure & Purity Confirmation", shape=ellipse, fillcolor="#EA4335", fontcolo

// Edges

synthesis -> {tlc, mp, nmr, ms, ir, elemental} [arrowhead=vee];
{tlc, mp, nmr, ms, ir, elemental} -> structure confirmation [arrowhead=vee]l;

}

Caption: Workflow for the analytical characterization of the synthesized compound.

Potential Applications and Biological Activity

While there is limited specific data on the biological activity of 2-(hydroxymethyl)-N-methylbenzamide, the benzamide scaffold is a well-established
in drug discovery[2]. Numerous benzamide derivatives have shown a wide range of pharmacological activities.

Potential Areas of Investigation:
* Anticonvulsant Activity: Many benzamide analogues have been investigated for their potential as anticonvulsant agents[2].

» Neurokinin-2 (NK2) Receptor Antagonism: Substituted N-methylbenzamides have been designed as potent NK2 receptor antagonists, which have i
treating inflammatory and pain-related disorders[3].

« Anticancer Activity: Benzamide derivatives have been explored as histone deacetylase (HDAC) inhibitors and smoothened (SMO) antagonists, shc
oncology[4][5]. The structural features of 2-(hydroxymethyl)-N-methylbenzamide could be a starting point for the design of novel anticancer aget

» Opioid Receptor Modulation: Some N-methylbenzamide derivatives, such as U-47700, are potent p-opioid receptor agonists[6]. While this highlight
abuse, it also indicates that this chemical class can interact with CNS targets.

(CNS Targets (e.g., Opioid ReceptorsD

Neurokinin-2 Receptors

Anticancer (Hedgehog Pathway) (Histone Deacetylases (HDACS))

(Smoothened (SMO) Recepto)

Analgesia/Abuse Potential

Anti-inflammatory/Pain

2-(hydroxymethyl)-N-methylbenzamide Scaffold
(hy 4 ¥ Y Anticancer

Click to download full resolution via product page
Caption: Potential biological targets and applications of the benzamide scaffold.

The presence of both a hydrogen bond donor (the hydroxyl group) and acceptor (the amide carbonyl) in a constrained ortho-conformation makes 2-(t
N-methylbenzamide an interesting candidate for fragment-based drug discovery and as a scaffold for building more complex molecules with specific
activities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While
strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea
compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of essential and advanced chemicals, empowering ress uast

scientists and researchers to drive progress in science and industry. Ontario, CA 91761, United States
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